molecular formula C11H16BF3N2O2 B12504817 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole

Cat. No.: B12504817
M. Wt: 276.07 g/mol
InChI Key: NQDFVZSPVNTZAU-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a trifluoroethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the dioxaborolane moiety.

    Reduction: Reduction reactions can target the trifluoroethyl group or the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the dioxaborolane moiety can facilitate drug delivery.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the dioxaborolane moiety can participate in reversible covalent bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the dioxaborolane moiety, which may affect its reactivity and applications.

Uniqueness

The presence of both the trifluoroethyl group and the dioxaborolane moiety in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it unique. This combination of functional groups provides a distinct set of chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C11H16BF3N2O2

Molecular Weight

276.07 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-5-6-16-17(8)7-11(13,14)15/h5-6H,7H2,1-4H3

InChI Key

NQDFVZSPVNTZAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC(F)(F)F

Origin of Product

United States

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